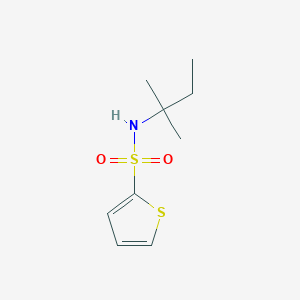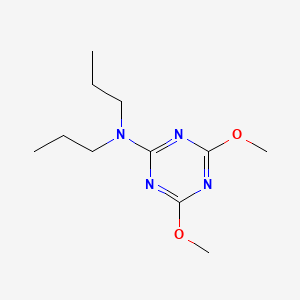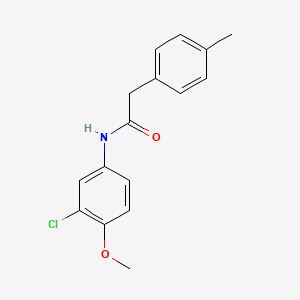
N-(2,4-dichlorophenyl)-2-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-2-(4-methylphenyl)acetamide, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation. It is widely used in the medical field due to its potent analgesic and anti-inflammatory properties. Diclofenac is synthesized by various methods and has multiple scientific research applications.
Applications De Recherche Scientifique
Diclofenac has multiple scientific research applications, including the study of pain and inflammation. It has been used in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. Diclofenac has also been used in the treatment of migraine headaches, dysmenorrhea, and postoperative pain. It has been studied for its effects on bone healing, wound healing, and cancer.
Mécanisme D'action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, swelling, and fever. By inhibiting COX enzymes, diclofenac reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac has multiple biochemical and physiological effects. It has been shown to reduce pain and inflammation by inhibiting the activity of COX enzymes. It has also been shown to inhibit the production of reactive oxygen species (ROS), which are responsible for oxidative stress and tissue damage. Diclofenac has been shown to have analgesic, anti-inflammatory, and antipyretic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac has several advantages for lab experiments, including its potent analgesic and anti-inflammatory properties. It has been used in the study of pain and inflammation, and its effects have been well documented. However, diclofenac also has limitations for lab experiments, including its potential toxicity and side effects. It is essential to use diclofenac in controlled settings and to monitor its effects carefully.
Orientations Futures
There are several future directions for the study of diclofenac. One area of research is the development of new formulations of diclofenac that are more effective and have fewer side effects. Another area of research is the study of diclofenac in the treatment of cancer and other diseases. Diclofenac has been shown to have anticancer properties, and further research is needed to explore its potential in cancer treatment. Additionally, the study of diclofenac in combination with other drugs may lead to new treatments for pain and inflammation.
Méthodes De Synthèse
Diclofenac can be synthesized by various methods, including the reaction of 2,4-dichlorophenylacetonitrile with 4-methylphenylmagnesium bromide, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2,4-dichlorobenzene with 4-methylphenylacetic acid in the presence of a catalyst. The synthesis of diclofenac is a complex process and requires specialized skills and equipment.
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-10-2-4-11(5-3-10)8-15(19)18-14-7-6-12(16)9-13(14)17/h2-7,9H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHBYXSLMYYBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-(4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5851456.png)


![acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5851466.png)



![N-[2-(4-hydroxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5851508.png)

![4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5851521.png)


